4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound with a molecular formula of C27H18O6 and a molecular weight of 438.43 g/mol . This compound is known for its intricate structure, which includes multiple carboxyphenyl groups and a naphthalene core. It is commonly used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable, porous structures .
Preparation Methods
The synthesis of 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene core: This step involves the reaction of appropriate starting materials to form the naphthalene core.
Attachment of carboxyphenyl groups: The naphthalene core is then functionalized with carboxyphenyl groups through electrophilic aromatic substitution reactions.
Final assembly: The final step involves the coupling of the functionalized naphthalene core with additional carboxyphenyl groups to form the target compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid involves its ability to form stable, porous structures through coordination with metal ions. These metal-organic frameworks (MOFs) can interact with various molecules, facilitating processes such as gas adsorption and catalysis. The molecular targets and pathways involved include the coordination sites on the metal ions and the functional groups on the organic ligands .
Comparison with Similar Compounds
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid can be compared with other similar compounds, such as:
1,3,5-Tris(4-carboxyphenyl)benzene: This compound also serves as a building block for MOFs and has similar applications in gas storage and separation.
Biphenyl-4,4’-dicarboxylic acid: Another MOF building block, it is used in similar applications but has a simpler structure.
Terephthalic acid: Commonly used in the production of polymers, it shares some structural similarities but is primarily used in different industrial applications.
The uniqueness of this compound lies in its complex structure, which allows for the formation of highly stable and porous MOFs with diverse applications .
Properties
IUPAC Name |
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H32O8/c51-47(52)33-13-5-29(6-14-33)37-23-38(30-7-15-34(16-8-30)48(53)54)26-41(25-37)43-21-22-44(46-4-2-1-3-45(43)46)42-27-39(31-9-17-35(18-10-31)49(55)56)24-40(28-42)32-11-19-36(20-12-32)50(57)58/h1-28H,(H,51,52)(H,53,54)(H,55,56)(H,57,58) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYRWJHNMHTPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC(=CC(=C6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H32O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.